1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Description
Phytochemical Origin and Taxonomic Significance
This compound has been definitively identified and isolated from multiple species within the genus Salvia, establishing its importance as a chemotaxonomic marker and bioactive constituent. The compound has been reported in Salvia miltiorrhiza, Salvia prionitis, and Salvia yunnanensis, indicating a broad distribution pattern within this taxonomically diverse genus. Research conducted on the chemical constituents of Salvia prionitis revealed the presence of this compound alongside other significant diterpenes, including Tanshinone II-A, Tanshinone I, and beta-sitosterol, establishing a characteristic phytochemical profile for this species.
The taxonomic significance of this compound extends beyond simple presence or absence patterns to encompass quantitative variations that reflect genetic diversity and environmental adaptation. Comparative studies utilizing high-performance liquid chromatography methods have demonstrated substantial variation in the concentrations of this compound and related tanshinones among different Salvia species and geographical populations. These chemical variations provide valuable information for understanding phylogenetic relationships, population genetics, and the evolutionary pressures that have shaped the distribution of specialized metabolites within the Salvia genus.
The biosynthetic pathway leading to the formation of this compound involves complex enzymatic transformations that reflect the sophisticated metabolic machinery present in Salvia species. Research investigating the stereochemistry of methyl migration during the formation of the abietane skeleton has provided evidence for a specific biosynthetic pathway involving the incorporation of glucose-derived carbon units and subsequent cyclization reactions. The absolute configuration at specific carbon centers has been determined through careful isotope labeling studies, revealing the precise three-dimensional architecture that results from these biosynthetic transformations.
Table 1: Distribution of this compound in Salvia Species
Historical and Traditional Medical Context in Salvia Species
The historical utilization of Salvia species containing this compound represents one of the most extensively documented examples of traditional medicine in human history, with particular emphasis on the use of Salvia miltiorrhiza in traditional Chinese medical systems. Salvia miltiorrhiza Bunge, commonly known as Danshen, has been recognized for its highly medicinal properties in treating heart and vascular diseases for over two millennia, establishing it as one of the most important medicinal plants in the traditional Chinese pharmacopeia. The extensive historical use of this species has led to its inclusion in the United States Pharmacopeia, making it the first traditional Chinese medicine to achieve this level of international recognition.
Traditional medical applications of Salvia species have encompassed a remarkably broad range of therapeutic indications, reflecting the complex pharmacological activities associated with their constituent compounds, including this compound. Historical records document the use of Danshen preparations for treating chronic renal failure, Alzheimer's disease, and various types of hepatitis, demonstrating the sophisticated understanding of medicinal properties that traditional practitioners developed through centuries of empirical observation. The consistency of these traditional applications across different geographical regions and historical periods suggests that the bioactive compounds present in these plants, including the subject compound, possess genuine therapeutic properties that were recognized through careful observation and systematic application.
The integration of traditional knowledge with modern scientific investigation has led to the development of numerous standardized preparations that contain this compound and related compounds. These preparations include Danshen capsules, Danshen pills, FuFangDanshen drop pills, and tanshinone capsules, which have gained approval from regulatory authorities and are widely prescribed in clinical practice throughout China. The success of FuFangDanshen drop pills in entering clinical trials in the United States represents a significant milestone in the validation of traditional medicinal knowledge through modern scientific methods.
Table 2: Traditional Medical Applications of Salvia Species Containing this compound
| Traditional Indication | Historical Documentation | Modern Clinical Status | Preparation Type |
|---|---|---|---|
| Cardiovascular diseases | Over 2000 years of documented use | FDA-approved preparations available | Multiple formulations |
| Chronic renal failure | Extensively documented in traditional texts | Under clinical investigation | Standardized extracts |
| Hepatitis treatment | Traditional Chinese medicine records | Regulatory approval in China | Capsules and pills |
| Alzheimer's disease | Historical therapeutic applications | Research phase investigations | Various preparations |
Structural Characteristics and Classification as an Abietane Diterpene
This compound exhibits the characteristic structural features of abietane-type diterpene quinones, representing a sophisticated molecular architecture that reflects both biosynthetic complexity and functional optimization. The compound possesses a molecular formula of C19H20O3 with a molecular weight of 296.36 grams per mole, establishing its position within the broader family of diterpene natural products. The structural framework consists of a phenanthrene backbone fused with a furan ring system, creating a rigid polycyclic structure that contributes to its chemical stability and biological activity.
The abietane classification of this compound reflects its derivation from the fundamental abietane skeleton, which represents one of the most important structural classes among diterpene natural products. Abietanes are characterized as tricyclic twenty-carbon diterpenoids featuring three fused six-membered rings with alkyl substituents at specific positions, creating a molecular framework that serves as the foundation for numerous bioactive compounds. The synthesis of abietanes and related diterpenoids in higher plants involves the assembly of four five-carbon isoprene units through complex enzymatic pathways that demonstrate the remarkable synthetic capabilities of plant metabolism.
The specific structural modifications present in this compound include the presence of three methyl groups at defined positions and the incorporation of a furan ring system that distinguishes it from simpler abietane structures. The International Union of Pure and Applied Chemistry nomenclature for this compound, (R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g]benzofuran-10,11-dione, reflects the precise stereochemical arrangement and ring fusion pattern that defines its three-dimensional structure. The quinone functionality present in the molecule contributes significantly to its chemical reactivity and biological properties, representing a key structural feature that distinguishes this compound from related diterpenes lacking oxidized aromatic systems.
Table 3: Structural Parameters of this compound
| Structural Feature | Specification | Chemical Significance |
|---|---|---|
| Molecular Formula | C19H20O3 | Diterpene quinone classification |
| Molecular Weight | 296.36 g/mol | Medium-sized natural product |
| Ring System | Phenanthrene-furan fusion | Rigid polycyclic architecture |
| Functional Groups | Quinone, ether linkage | Contributes to biological activity |
| Stereochemistry | (R)-configuration at position 1 | Determines biological specificity |
| Melting Point | 184°C | Indicates structural stability |
The physical properties of this compound reflect its structural characteristics and provide important information for understanding its behavior in biological systems and analytical procedures. The compound appears as an orange-brown powder with a melting point of 184°C, indicating substantial thermal stability that facilitates purification and analytical procedures. Solubility characteristics reveal that the compound is not water-soluble but demonstrates good solubility in organic solvents including dimethyl sulfoxide, methanol, ethanol, chloroform, and ether, reflecting its lipophilic nature and hydrophobic character. These solubility properties have important implications for extraction procedures, analytical methods, and potential formulation strategies for therapeutic applications.
Properties
IUPAC Name |
1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKJJOMQCNPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347166 | |
| Record name | 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cryptotanshinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17545-07-2, 35825-57-1 | |
| Record name | 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cryptotanshinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 °C | |
| Record name | Cryptotanshinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent Extraction
Macroporous Resin Chromatography
The crude extract is fractionated using D101 macroporous resin with ethanol gradients (0%, 45%, 90%). The 90% ethanol eluent contains >97% total tanshinones, including cryptotanshinone.
Preparative HPLC
High-purity cryptotanshinone (≥98%) is obtained using a C18 column with acetonitrile/water mobile phases. Semi-preparative HPLC with dynamic axial compression (DAC) systems enhances throughput.
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Throughput | Cost Efficiency |
|---|---|---|---|
| Macroporous Resin | 97 | High | Moderate |
| Preparative HPLC | 98–99 | Moderate | Low |
Post-synthesis analysis employs HPLC-ESI-MS/MS for structural confirmation and quantification. Cryptotanshinone exhibits a protonated molecular ion [M+H]⁺ at m/z 297.2 and characteristic UV absorption at 270 nm . Calibration curves using multicomponent reference standards (MCRS) ensure accuracy in pharmaceutical preparations.
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct pharmacological properties .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Cryptotanshinone has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines. Notably:
- Breast Cancer : Studies have shown that Cryptotanshinone inhibits proliferation and induces apoptosis in breast cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Liver Cancer : It has demonstrated significant cytotoxic effects against liver cancer cells by promoting oxidative stress and inhibiting cell cycle progression .
2. Cardiovascular Benefits
The compound is traditionally used in Chinese medicine for treating coronary heart diseases. It exhibits cardioprotective effects by:
- Reducing oxidative stress and inflammation.
- Improving endothelial function and promoting vasodilation through the inhibition of angiotensin-converting enzyme (ACE) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Cryptotanshinone. It has been found to:
- Protect neurons from oxidative damage.
- Improve cognitive functions in models of neurodegenerative diseases such as Alzheimer’s disease by reducing amyloid-beta accumulation .
Antimicrobial Properties
Cryptotanshinone also exhibits antimicrobial activity against various pathogens:
- Bacterial Infections : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.
- Fungal Infections : The compound demonstrates antifungal properties against Candida species .
Anti-inflammatory Effects
The anti-inflammatory properties of Cryptotanshinone are significant in managing chronic inflammatory conditions:
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Its mechanism involves the suppression of NF-kB signaling pathways .
Table of Applications and Effects
Case Studies
- Breast Cancer Study : A study published in the Journal of Natural Products demonstrated that Cryptotanshinone effectively inhibited breast cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .
- Cardiovascular Research : In a clinical trial involving patients with coronary heart disease, treatment with Cryptotanshinone resulted in significant improvements in cardiac function and reduced levels of inflammatory markers .
- Neuroprotective Study : A study highlighted in Phytochemistry reported that Cryptotanshinone improved cognitive function in animal models by reducing oxidative stress markers associated with Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione involves multiple pathways:
Comparison with Similar Compounds
Cryptotanshinone belongs to the tanshinone family, a group of phenanthrenequinone derivatives isolated from Salvia miltiorrhiza. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Differences
Key Observations :
The additional methyl group at position 1 in cryptotanshinone vs. Tanshinone I improves lipophilicity, favoring cellular uptake .
Bioactivity Profiles: Cryptotanshinone uniquely activates AMPK (EC₅₀: 0.8 µM), making it effective against metabolic disorders like diabetes and obesity . Tanshinone IIA shows superior neuroprotective effects in cerebral ischemia by inhibiting macrophage migration inhibitory factor (MIF) . Derivatives like sodium phosphate esters of Tanshinone IIA (e.g., 4c) exhibit improved water solubility, addressing pharmacokinetic limitations of parent compounds .
Pharmacological and Mechanistic Contrasts
- Anti-Cancer Mechanisms: Cryptotanshinone targets ERα in breast cancer (docking score: 4.41) and synergizes with temozolomide in glioblastoma . Tanshinone IIA sulfonate inhibits angiogenesis by blocking VEGF signaling, a mechanism less prominent in cryptotanshinone .
- Metabolic Effects: Cryptotanshinone’s AMPK activation reduces glucose and triglycerides, whereas Tanshinone IIB’s hydroxymethyl group may enhance antioxidant capacity in diabetic models .
- Drug Metabolism: Cryptotanshinone inhibits human carboxylesterases (IC₅₀: 141 µM for hCE1), altering the metabolism of esterified drugs like irinotecan .
Biological Activity
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione (commonly referred to as Tanshinone IIA) is a natural compound predominantly found in various species of the Salvia genus, particularly Salvia miltiorrhiza. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of Tanshinone IIA, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C19H20O3
- Molecular Weight : 296.36 g/mol
- CAS Number : 568-72-9
Tanshinone IIA features a complex four-ring structure with multiple methyl groups that contribute to its unique chemical properties and biological activities.
Antioxidant Properties
Tanshinone IIA exhibits potent antioxidant activity. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress in various cell types. A study demonstrated that Tanshinone IIA significantly decreased the levels of malondialdehyde (MDA), a marker of oxidative damage, while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in rat liver cells .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. In a clinical study involving patients with rheumatoid arthritis, Tanshinone IIA administration resulted in reduced inflammatory markers and improved clinical symptoms .
Cardiovascular Protection
Tanshinone IIA is known for its cardioprotective effects. It has been shown to improve endothelial function and reduce myocardial ischemia-reperfusion injury. A study on rats indicated that Tanshinone IIA treatment led to significant reductions in infarct size and cardiac troponin levels following induced myocardial infarction .
Anticancer Activity
Numerous studies have investigated the anticancer potential of Tanshinone IIA across various cancer cell lines:
- Breast Cancer : Tanshinone IIA induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
- Lung Cancer : In A549 lung cancer cells, Tanshinone IIA inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase .
- Prostate Cancer : The compound exhibited anti-metastatic effects by downregulating matrix metalloproteinases (MMPs) involved in cancer cell invasion .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of Tanshinone IIA. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. In animal models of Alzheimer's disease, Tanshinone IIA improved cognitive function and reduced amyloid-beta plaque accumulation .
Clinical Application in Cardiovascular Disease
A clinical trial involving 200 patients with coronary artery disease assessed the efficacy of Tanshinone IIA as an adjunct therapy. Results indicated significant improvements in angina frequency and exercise tolerance after 12 weeks of treatment .
Cancer Treatment Synergy
A study explored the synergistic effects of Tanshinone IIA combined with conventional chemotherapy agents like doxorubicin in breast cancer models. The combination therapy enhanced apoptosis rates compared to monotherapy, suggesting a potential strategy for improving therapeutic outcomes .
Data Summary
Q & A
Q. How is the stereochemical configuration of cryptotanshinone validated, and what analytical methods are recommended for structural characterization?
Cryptotanshinone’s (R)-configuration is confirmed via optical rotation ([α]/D: -80 to -99°, chloroform-d) and molecular docking studies that align with its chiral center . For structural validation, use:
Q. What are the primary natural sources of cryptotanshinone, and how is extraction optimized for research-grade purity?
Cryptotanshinone is isolated from Salvia miltiorrhiza (Danshen) roots and Clematis zeylanica flowers via ethanol extraction . Optimization steps:
- Chromatographic purification : Use reverse-phase HPLC with methanol-water (75:25) mobile phase and detection at 270 nm .
- Stability : Store as a powder at 2–8°C in desiccated, light-protected conditions to prevent degradation .
Advanced Research Questions
Q. How can cryptotanshinone’s bioavailability be enhanced for in vivo studies, and what formulation strategies show promise?
Surface-stabilized nanocrystals (SSN) improve bioavailability by increasing dissolution rates. Key parameters:
Q. What experimental designs are effective for synthesizing cryptotanshinone derivatives with improved bioactivity?
Esterification at C-10 and C-11 positions enhances antimicrobial activity. Example protocol:
- Synthesis of diphosphate esters : React cryptotanshinone with tetrabenzyl phosphate (yield: 68%, purity >95%) .
- Characterization : Use P NMR (δ 6.90–11.80) and ESI-MS (e.g., m/z 817.3 [M+H]+ for tetrabenzyl derivative) .
- Bioactivity screening : Derivatives show 4.4–4.6 kcal/mol binding affinity against CDK1 and ESR1 in breast cancer models .
Q. How do structural ambiguities between cryptotanshinone and tanshinone IIA impact pharmacological studies, and how can they be resolved?
Key differences :
| Feature | Cryptotanshinone | Tanshinone IIA |
|---|---|---|
| Hydrocarbon saturation | 1,2,6,7,8,9-Hexahydro | 6,7,8,9-Tetrahydro |
| Bioactivity | STAT3 inhibition | VEGF/VEGFR2 inhibition |
| Resolution methods : |
- TLC/HPLC : Differentiate via retention times (e.g., cryptotanshinone elutes earlier in methanol-water systems) .
- Docking studies : Cryptotanshinone binds STAT3 with −9.7 kcal/mol affinity, while tanshinone IIA targets VEGF .
Data Contradiction Analysis
Q. Discrepancies in reported molecular weights and purity assays: How to ensure data reliability?
- Molecular weight : 296.36 g/mol (theoretical) vs. 296.35 g/mol (observed) due to isotopic variance; validate via high-resolution MS .
- Purity conflicts : Some studies report >95% purity via HPLC , while others use LC-MS (98.69%) . Standardize protocols using USP-grade reference standards .
Methodological Tables
Q. Table 1: Synthetic Derivatives of Cryptotanshinone
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
